

# NCC-149: A Technical Guide to a Selective HDAC8 Inhibitor

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## Compound of Interest

Compound Name: NCC-149

Cat. No.: B609493

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## Introduction

**NCC-149** is a potent and selective small molecule inhibitor of Histone Deacetylase 8 (HDAC8), a class I zinc-dependent histone deacetylase. Discovered through a click chemistry-based approach, **NCC-149** has emerged as a valuable chemical probe for studying the biological functions of HDAC8 and as a potential therapeutic agent, particularly in the context of cancer. This technical guide provides a comprehensive overview of **NCC-149**, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols.

## Core Concepts: Mechanism of Action and Selectivity

**NCC-149** exerts its inhibitory effect by chelating the zinc ion within the active site of the HDAC8 enzyme. This interaction blocks the deacetylation of HDAC8 substrates, leading to their hyperacetylation and subsequent downstream cellular effects. A key feature of **NCC-149** is its high selectivity for HDAC8 over other HDAC isoforms.

## Quantitative Inhibitory Activity

The inhibitory potency and selectivity of **NCC-149** have been evaluated against a panel of HDAC isoforms. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized in the table below.

| HDAC Isoform                                      | IC50 (nM)                   |
|---|-----------------------------|
| HDAC8   | 70                          |
| HDAC6   | >5000                       |
| Other HDAC isoforms (1, 2, 3, 4, 5, 7, 9, 10, 11) | Data not publicly available |

Note: The IC50 value for HDAC6 indicates a selectivity of over 70-fold for HDAC8. While comprehensive data for all other HDAC isoforms is not readily available in the public domain, the significant selectivity over HDAC6, a class IIb HDAC, and the observed cellular effects consistent with specific HDAC8 inhibition underscore its targeted activity.

## Cellular Effects of NCC-149

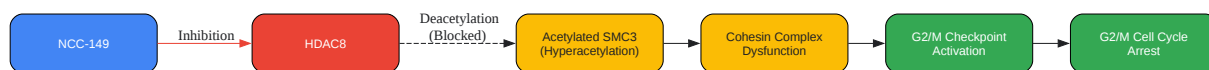
The selective inhibition of HDAC8 by **NCC-149** triggers distinct cellular responses, primarily impacting cell cycle progression and survival, particularly in cancer cells.

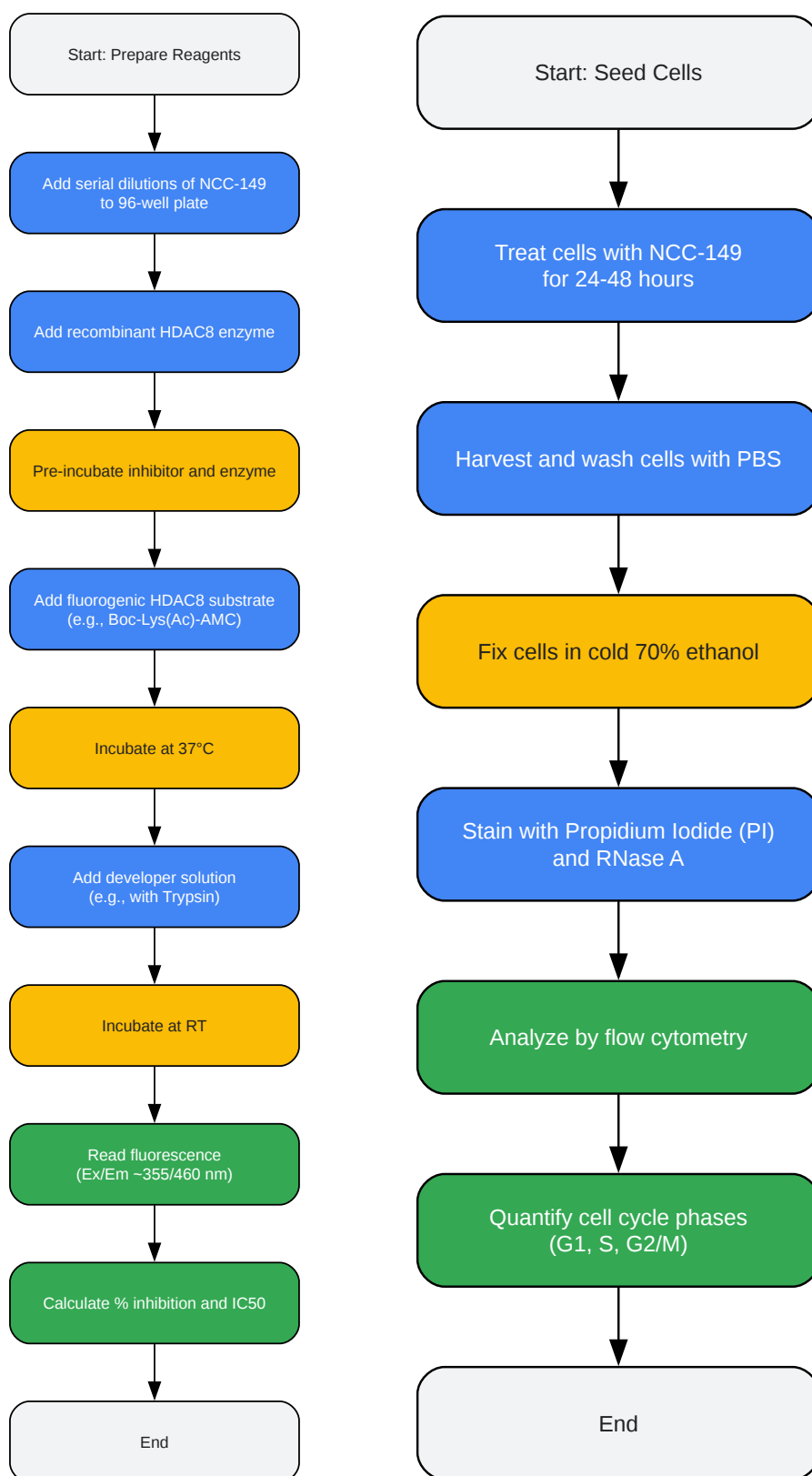
## Induction of Cohesin Acetylation and Cell Cycle Arrest

One of the primary downstream effects of HDAC8 inhibition by **NCC-149** is the hyperacetylation of the cohesin subunit SMC3.<sup>[1][2]</sup> HDAC8 is the principal deacetylase of SMC3, and its inhibition leads to an accumulation of acetylated SMC3.<sup>[1][2]</sup> This event is critically linked to the regulation of the cell cycle.

Treatment of cells with **NCC-149** leads to a dose-dependent arrest in the G2/M phase of the cell cycle.<sup>[3][4][5][6]</sup> The accumulation of acetylated SMC3 is believed to disrupt the proper dissolution of the cohesin complex, which is essential for sister chromatid separation during mitosis, thereby activating the G2/M checkpoint.

Signaling Pathway: HDAC8 Inhibition to G2/M Arrest





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